2-methyl-6-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-2,3-dihydropyridazin-3-one
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Description
2-methyl-6-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C16H19N5O2 and its molecular weight is 313.361. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Molecular Structure
One significant application involves the synthesis and stereochemical analysis of compounds related to the potent PI3 kinase inhibitor PKI-179. The detailed synthesis and stereochemical determination of an active metabolite of PKI-179, highlighting the compound's role in understanding molecular interactions and enzyme inhibition mechanisms, were discussed by Chen et al. (2010) (Chen, 2010).
Materials Science and Coordination Chemistry
The interaction of nitrogenous organic ligands with rhodium(II) tetraacetate, exploring the formation of adducts and their implications for materials science and coordination chemistry, was investigated using NMR spectroscopy by Jaźwiński and Kamieński (2007) (Jaźwiński & Kamieński, 2007).
Pharmaceutical Chemistry
In the realm of pharmaceutical chemistry, the preparation and evaluation of quinolone and naphthyridine antibacterial agents, including bicyclic analogues, have shown considerable antibacterial activity against both Gram-negative and Gram-positive organisms. This area of research, focused on enhancing antibacterial efficacy through structural modification of the bicyclic compounds, was elaborated by Kiely et al. (1991) (Kiely et al., 1991).
Photochemical Reactions
The compound has also found application in photochemical reactions, as evidenced by a study on the photoreduction of 4-methylene-1-pyrazoline, offering insights into reaction pathways and mechanisms competing with molecular nitrogen extrusion in reluctant azoalkanes, presented by Quast and Jakobi (1991) (Quast & Jakobi, 1991).
Properties
IUPAC Name |
2-methyl-6-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octane-8-carbonyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c1-19-15(22)6-5-14(18-19)16(23)21-11-3-4-12(21)10-13(9-11)20-8-2-7-17-20/h2,5-8,11-13H,3-4,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPIVNMQEQNKJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2C3CCC2CC(C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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